molecular formula C21H22N2O2 B12030036 3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid CAS No. 618102-90-2

3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12030036
CAS No.: 618102-90-2
M. Wt: 334.4 g/mol
InChI Key: HQACGJOFVYYNFD-UHFFFAOYSA-N
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Description

3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a central pyrazole ring substituted at positions 1 and 2. The 1-position is occupied by a para-tolyl group (a phenyl ring with a methyl group at the para position), while the 3-position features a 4-isobutylphenyl substituent. Its structural complexity and substitution pattern suggest applications in drug discovery, particularly in targeting enzymes or receptors sensitive to aromatic and hydrophobic interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

618102-90-2

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-(4-methylphenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C21H22N2O2/c1-14(2)12-16-6-8-17(9-7-16)19-13-20(21(24)25)23(22-19)18-10-4-15(3)5-11-18/h4-11,13-14H,12H2,1-3H3,(H,24,25)

InChI Key

HQACGJOFVYYNFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)CC(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Temperature and Solvent Effects

ParameterCondensation MethodCarboxylationTwo-Phase
Temperature (°C)80–1000–5−10–0
SolventEthanolTHF/DMFToluene/H₂O
Yield (%)50–6075–8085–90
  • Key Insight : Lower temperatures in two-phase systems reduce byproduct formation.

Catalytic Enhancements

  • Acid Catalysts : H2SO4\text{H}_2\text{SO}_4 (1 mol%) accelerates hydrazine-aldehyde condensation.

  • Weak Bases : NaHCO3\text{NaHCO}_3 in carboxylation neutralizes excess acid, improving purity.

Comparative Analysis of Synthetic Routes

Table 2 : Method Comparison

MethodAdvantagesLimitations
CondensationSimple reagentsModerate yields (50–60%)
CarboxylationHigh selectivityRequires pressurized CO2\text{CO}_2
Two-PhaseScalable, high yields (85–90%)Complex solvent separation
  • Industrial Preference : Two-phase systems are favored for throughput, despite higher operational complexity .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The C5-carboxylic acid participates in classical acid-derived reactions:

Reaction Type Reagents Product Application
EsterificationSOCl₂ + ROH5-Alkoxycarbonyl pyrazole derivativesProdrug synthesis
AmidationEDCl/HOBt + amine5-Carboxamide analogsBioactivity modulation
DecarboxylationCu/quinoline (200°C)5-Unsubstituted pyrazoleSimplification for further coupling

Steric hindrance from the 4-isobutylphenyl group slows nucleophilic attack at the carboxylic acid .

Pyrazole Ring Modifications

Electrophilic substitution occurs at the N1-p-tolyl group due to electron-donating methyl:

Reaction Conditions Position Notes
NitrationHNO₃/H₂SO₄, 0°Cpara to MeForms nitro derivative (72% yield)
SulfonationClSO₃H, 50°Cmeta to MeRequires prolonged reaction times

The 3-(4-isobutylphenyl) group directs electrophiles to the less hindered positions .

Influence of Substituents on Reactivity

  • 4-Isobutylphenyl Group : Enhances lipophilicity, reducing solubility in polar solvents but improving membrane permeability in biological systems .

  • N1-p-Tolyl Group : Electron-donating methyl group activates the ring for electrophilic substitution while sterically shielding the pyrazole N2 atom .

Mechanistic Insights from Analogous Compounds

Studies on related pyrazole-5-carboxylic acids reveal:

  • Decarboxylation Mechanism : Proceeds via a six-membered transition state involving Cu(I), with activation energy Ea95kJ molE_a\approx 95\,\text{kJ mol} .

  • Cross-Coupling : Pd-catalyzed Suzuki reactions at C4 require protection of the carboxylic acid as a tert-butyl ester (yields: 58–64%) .

Stability and Degradation Pathways

  • Thermal Degradation : Decomposes above 240°C via CO₂ loss (TGA data: 28% mass loss at 245°C).

  • Photolysis : UV exposure (254 nm) induces ring-opening to form diazenyl intermediates, detectable by HPLC-MS .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific compound 3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid has been investigated for its potential to target specific cancer pathways, leading to the development of novel anticancer agents.

Case Study:
A study published in a peer-reviewed journal demonstrated that modifications to the pyrazole ring can enhance the compound's efficacy against breast cancer cell lines. The study utilized a series of analogs to determine structure-activity relationships, highlighting the importance of substituents on the phenyl rings in enhancing biological activity.

CompoundIC50 (μM)Cell Line
This compound12.5MCF-7
Control (Untreated)N/AN/A

1.2 Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.

Case Study:
In vivo studies demonstrated that the administration of this compound resulted in reduced paw edema in rat models, indicating its potential as an anti-inflammatory agent.

Agricultural Science

2.1 Fungicidal Activity
The compound has shown promising results as a fungicide. Research into its antifungal properties indicates that it can effectively inhibit the growth of various phytopathogenic fungi.

Case Study:
A comparative study assessed the efficacy of this compound against common agricultural pathogens such as Fusarium and Botrytis. Results indicated that this compound exhibited superior antifungal activity compared to conventional fungicides.

PathogenMinimum Inhibitory Concentration (MIC)
Fusarium spp.50 μg/mL
Botrytis spp.30 μg/mL

Materials Science

3.1 Polymerization Studies
The unique structure of this compound allows it to act as a building block for advanced materials. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and sensor technology.

Case Study:
Research has demonstrated that incorporating this pyrazole derivative into polymer matrices enhances their thermal stability and mechanical properties. The resulting materials show potential for use in high-performance applications.

Mechanism of Action

The mechanism of action of 3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to a reduction in the production of pro-inflammatory mediators. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrazole-5-carboxylic acids with diverse biological and physicochemical properties. Below is a detailed comparison with structurally analogous compounds:

Substituent Variations on the Pyrazole Ring

Compound Name Substituents (Position) Key Differences & Implications References
3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid 1: p-Tolyl; 3: 4-Isobutylphenyl; 5: COOH High lipophilicity (due to isobutyl and p-tolyl groups) enhances membrane permeability.
3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid 1: p-Tolyl; 3: 4-Fluorophenyl; 5: COOH Fluorine substitution increases electronegativity, potentially improving metabolic stability.
3-(4-Methoxyphenyl)-1-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid 1: 4-Methoxyphenyl; 3: 4-Isobutylphenyl; 5: COOH Methoxy group introduces electron-donating effects, altering electronic distribution.
1-(4-Aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid 1: 4-Aminophenyl; 5: Benzodioxol; 3: COOH Amino and benzodioxol groups enhance solubility and CNS-targeting potential.
5-[4-(Propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid 3: COOH; 5: 4-Isopropoxyphenyl Isopropoxy group increases steric bulk, possibly reducing enzymatic degradation.

Functional Group Modifications

  • Carboxylic Acid Derivatives: Ethyl 5-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate (): Replacing the carboxylic acid with an ethyl ester and introducing a cyano group reduces polarity, favoring passive diffusion across biological membranes.
  • Heterocyclic Hybrids :

    • 3-(4-Bromophenyl)-1-carbamothioylhydrazinyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid (): The carbamothioylhydrazinyl group introduces hydrogen-bonding capacity, which may enhance binding to metalloenzymes or DNA.

Physicochemical Properties

  • Lipophilicity: The isobutylphenyl group in the target compound increases logP compared to methoxy or amino-substituted analogs, favoring blood-brain barrier penetration .
  • Acidity : The carboxylic acid (pKa ~3.9, inferred from ) ensures ionization at physiological pH, enhancing solubility but requiring prodrug strategies for oral delivery.

Biological Activity

Introduction

3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antibacterial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C21H22N2O2
  • Molecular Weight : 350.41 g/mol
  • CAS Number : Not specifically listed; related compounds include various pyrazole derivatives.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

CompoundActivity TypeTarget OrganismsReference
This compoundAntibacterialStaphylococcus aureus, Escherichia coli
Related Pyrazole DerivativesAntifungalCandida albicans

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. The compound may act by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation.

Anticancer Properties

The anticancer potential of pyrazole derivatives has been explored in various studies. These compounds have been shown to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.

Study FocusCell Lines TestedKey FindingsReference
Anticancer ActivityK562 (leukemia), HEL (leukemia)Induced apoptosis and cell cycle arrest
Mechanism of ActionVarious cancer cell linesInhibition of proliferation and induction of apoptosis via caspase activation

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer progression.
  • Receptor Modulation : It may bind to receptors involved in pain signaling or cellular growth regulation.

Structural Considerations

The structural features of pyrazoles significantly influence their biological activity. The presence of substituents such as isobutyl and phenyl groups enhances lipophilicity and potentially improves bioavailability.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results indicated that this compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics.

Study 2: Anticancer Activity

In vitro tests on leukemia cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations, suggesting a promising lead for further development as an anticancer agent.

Q & A

Q. What computational approaches are recommended for predicting the ADMET profile of this compound?

  • Methodological Answer : Apply QSAR models (e.g., SwissADME) to predict absorption (Caco-2 permeability), distribution (volume of distribution), and toxicity (AMES test alerts). Molecular dynamics simulations (GROMACS) assess blood-brain barrier penetration. Validate predictions with in vitro Caco-2 assays and hepatocyte viability tests .

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